2-bromo-7-oxabicyclo[4.1.0]heptane
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Overview
Description
2-Bromo-7-oxabicyclo[410]heptane is a bicyclic organic compound that features a bromine atom and an oxygen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-7-oxabicyclo[4.1.0]heptane typically involves the bromination of 7-oxabicyclo[4.1.0]heptane. One common method is the reaction of 7-oxabicyclo[4.1.0]heptane with bromine in the presence of a solvent such as carbon tetrachloride. The reaction is carried out under controlled conditions to ensure the selective addition of the bromine atom to the desired position on the bicyclic ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures are in place to handle bromine and other reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-7-oxabicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of 7-oxabicyclo[4.1.0]heptane.
Oxidation Reactions: Oxidation can lead to the formation of 7-oxabicyclo[4.1.0]heptan-2-one.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically in an aqueous or alcoholic solution.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: Formation of hydroxyl derivatives.
Reduction: Formation of 7-oxabicyclo[4.1.0]heptane.
Oxidation: Formation of 7-oxabicyclo[4.1.0]heptan-2-one.
Scientific Research Applications
2-Bromo-7-oxabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and other materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-bromo-7-oxabicyclo[4.1.0]heptane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the oxygen atom in the bicyclic ring can engage in hydrogen bonding and other interactions. These properties make it a versatile compound for studying enzyme mechanisms and developing new chemical reactions .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with an oxygen atom in the ring, but with a different ring structure.
7-Oxabicyclo[4.1.0]heptan-2-one: A related compound where the bromine atom is replaced with a carbonyl group.
Uniqueness
2-Bromo-7-oxabicyclo[4.1.0]heptane is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties compared to its analogs. This makes it particularly useful in synthetic chemistry and as a probe for studying reaction mechanisms .
Properties
IUPAC Name |
2-bromo-7-oxabicyclo[4.1.0]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO/c7-4-2-1-3-5-6(4)8-5/h4-6H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXQSVOFNLPVQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(O2)C(C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.04 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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